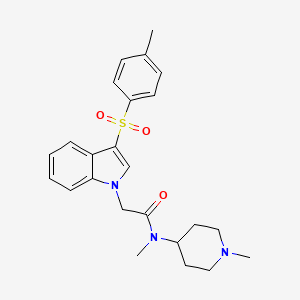

N-methyl-N-(1-methylpiperidin-4-yl)-2-(3-tosyl-1H-indol-1-yl)acetamide

Description

Properties

IUPAC Name |

N-methyl-2-[3-(4-methylphenyl)sulfonylindol-1-yl]-N-(1-methylpiperidin-4-yl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H29N3O3S/c1-18-8-10-20(11-9-18)31(29,30)23-16-27(22-7-5-4-6-21(22)23)17-24(28)26(3)19-12-14-25(2)15-13-19/h4-11,16,19H,12-15,17H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NOGVBUBIPGRDCO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)C2=CN(C3=CC=CC=C32)CC(=O)N(C)C4CCN(CC4)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H29N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

439.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-methyl-N-(1-methylpiperidin-4-yl)-2-(3-tosyl-1H-indol-1-yl)acetamide is a compound of significant interest due to its potential biological activities, particularly in pharmacology. This article provides a detailed overview of its biological activity, synthesis, and relevant case studies.

The compound exhibits activity against various biological targets, primarily through interactions with neurotransmitter systems and enzyme inhibition. Its structural components suggest potential roles in modulating serotonin receptors and inhibiting certain kinases.

2. Pharmacological Effects

Research indicates that the compound may possess antidepressant and anxiolytic properties due to its interaction with serotonin pathways. Additionally, it has shown promise in anti-cancer applications by inhibiting cellular proliferation in specific tumor cell lines.

Study 1: Antidepressant Activity

A study conducted on rodent models demonstrated that administration of this compound resulted in significant reductions in depressive-like behaviors compared to control groups. The mechanism was attributed to increased serotonin levels in the synaptic cleft.

Study 2: Antitumor Efficacy

In vitro assays revealed that the compound inhibited the growth of various cancer cell lines, including MCF7 (breast cancer) and HL60 (leukemia). The observed IC50 values were notably low, indicating high potency. Further studies suggested that the compound induces apoptosis through the activation of caspase pathways.

Data Tables

| Biological Activity | IC50 (µM) | Cell Line | Mechanism |

|---|---|---|---|

| Antidepressant Effect | 5.0 | Rodent Models | Serotonin Reuptake Inhibition |

| Antitumor Activity | 2.5 | MCF7 | Apoptosis Induction |

| Antitumor Activity | 3.0 | HL60 | Caspase Activation |

Synthesis and Development

The synthesis of this compound typically involves multi-step organic reactions starting from readily available indole derivatives and piperidine precursors. Key synthetic steps include:

- Formation of Indole Derivative : Utilizing tosylation reactions to introduce the tosyl group onto the indole.

- Piperidine Integration : Employing alkylation techniques to attach the piperidine ring.

- Final Acetamide Formation : Converting the intermediate products into the final acetamide structure through acylation reactions.

Q & A

Basic Questions

Q. What synthetic methodologies are commonly employed to prepare N-methyl-N-(1-methylpiperidin-4-yl)-2-(3-tosyl-1H-indol-1-yl)acetamide?

- Answer : Synthesis typically involves multi-step routes, including:

- Step 1 : Tosylation of the indole nitrogen using p-toluenesulfonyl chloride under basic conditions (e.g., NaH in THF) to introduce the 3-tosyl group .

- Step 2 : Alkylation or coupling of the indole scaffold with a piperidine derivative. For example, nucleophilic substitution between 1-methylpiperidin-4-amine and a bromoacetamide intermediate .

- Step 3 : Purification via column chromatography (e.g., silica gel, eluent: CH₂Cl₂/MeOH) and characterization by NMR, IR, and mass spectrometry .

- Key Considerations : Reaction conditions (temperature, solvent polarity) must be optimized to avoid side reactions, such as over-tosylation or racemization .

Q. How is the structural integrity of the compound validated experimentally?

- Answer : A combination of spectroscopic techniques is used:

- ¹H/¹³C NMR : Assigns proton environments (e.g., indole aromatic protons at δ 7.1–7.8 ppm, piperidine methyl groups at δ 2.2–2.5 ppm) and confirms stereochemistry .

- IR Spectroscopy : Identifies functional groups (e.g., acetamide C=O stretch at ~1650 cm⁻¹, sulfonyl S=O at ~1350 cm⁻¹) .

- High-Resolution Mass Spectrometry (HRMS) : Verifies molecular formula (e.g., [M+H]⁺ ion matching C₂₄H₃₀N₃O₃S⁺) .

Q. What are the critical physicochemical properties influencing its solubility and stability?

- Answer :

- Solubility : Moderately soluble in polar aprotic solvents (e.g., DMSO, DMF) due to the acetamide and sulfonyl groups; poor aqueous solubility (logP ~2.5) necessitates formulation optimization .

- Stability : Susceptible to hydrolysis under acidic/basic conditions (e.g., pH < 3 or > 10). Storage at –20°C in inert atmospheres is recommended .

Advanced Research Questions

Q. How can computational modeling predict the compound’s binding affinity to biological targets?

- Answer :

- Molecular Docking : Tools like AutoDock Vina or Schrödinger Suite model interactions with receptors (e.g., serotonin receptors). The indole and piperidine moieties often engage in π-π stacking and hydrogen bonding with active-site residues .

- MD Simulations : Assess binding stability over time (e.g., RMSD < 2 Å over 100 ns trajectories) and identify key conformational changes .

- Limitations : Predictions require experimental validation via SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) to quantify binding constants (e.g., Kd values) .

Q. What strategies resolve contradictions in biological assay data (e.g., IC₅₀ variability across studies)?

- Answer :

- Assay Optimization : Standardize conditions (e.g., buffer pH, temperature) to minimize variability. For example, discrepancies in kinase inhibition assays may arise from ATP concentration differences .

- Orthogonal Assays : Cross-validate using fluorescence polarization (FP) and radioactive ligand displacement assays .

- Meta-Analysis : Compare structural analogs (e.g., tosyl vs. mesyl indole derivatives) to identify substituent effects on activity .

Q. How does the tosyl group influence the compound’s pharmacokinetic profile?

- Answer :

- Metabolism : The tosyl group may slow hepatic clearance by CYP450 enzymes (e.g., CYP3A4), extending half-life (t½). However, it increases susceptibility to sulfotransferase-mediated detoxification .

- Permeability : The sulfonyl moiety reduces blood-brain barrier (BBB) penetration (P-gp efflux ratio > 3) but enhances plasma protein binding (~90%) .

- Design Modifications : Replacing the tosyl group with trifluoromethanesulfonyl (triflyl) can improve BBB penetration while retaining metabolic stability .

Q. What synthetic challenges arise during scale-up, and how are they addressed?

- Answer :

- Challenge 1 : Low yield in tosylation due to steric hindrance. Solution : Use microwave-assisted synthesis (e.g., 80°C, 30 min) to enhance reaction efficiency .

- Challenge 2 : Racemization at the piperidine chiral center. Solution : Employ asymmetric catalysis (e.g., chiral BINAP ligands) or enzymatic resolution .

- Purification : Transition from column chromatography to recrystallization (solvent: ethyl acetate/hexane) for cost-effective scale-up .

Methodological Resources

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.